molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea

Cat. No.: B080977
CAS No.: 14015-63-5
M. Wt: 280.3 g/mol
InChI Key: HTPVNJFYYFCVPW-UHFFFAOYSA-N
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Description

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea is a useful research compound. Its molecular formula is C10H8N4O2S2 and its molecular weight is 280.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemotherapeutic Applications

Studies have shown that certain thiourea derivatives can enhance the effectiveness of chemotherapies. For instance, L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, when used in combination with other chemotherapeutic agents, resulted in a higher percentage of long-term leukemia-free survivors, suggesting potential as an adjunct therapy in cancer treatment (Chirigos et al., 1975).

Antiparasitic Activity

Thiourea derivatives have been evaluated for their potential in treating parasitic infections. For example, certain prodrugs have shown significant morphological damage on Echinococcus multilocularis metacestodes, indicating potential use in treating alveolar hydatid disease (AHD) (Walchshofer et al., 1990).

Diuretic Activity

Research into 1,3,4-Thiadiazole derivatives has uncovered promising diuretic activity. These compounds, particularly 5-methyl-substituted derivatives, have shown significant increases in the excretion of both water and electrolytes, highlighting their potential as diuretic agents (Ergena et al., 2022).

Antinematodal Activity

A series of thiourea derivatives have demonstrated significant anti-intestinal nematode activities, with certain compounds achieving high deparasitization rates. This suggests their potential as lead compounds for developing new treatments against intestinal nematode infections (Duan et al., 2010).

Mechanism of Action

Target of Action

It is known that thiourea derivatives, which this compound is a part of, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives interact with their targets through various mechanisms, often involving hydrogen bonding . The formation of the main compounds and anion complexes is mediated by hydrogen bonding, leading to signal changes in the nitrophenyl thiourea-modified PEI spectrum .

Biochemical Pathways

It is known that thiourea derivatives can inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche), which are involved in various biochemical pathways .

Pharmacokinetics

A study on a similar thiourea derivative, n-phenyl-n′-(3,5-dimethylpyrazole-4-yl)thiourea, showed that the compound was detectable in the blood at all times with small quantities of metabolites . This suggests that [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea may have similar ADME properties.

Result of Action

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .

Action Environment

A study on a thiourea-based colorimetric sensor incorporating polyethyleneimine (pei) and chromophoric nitrophenyl groups showed that the sensor’s interactions and colorimetric recognition capabilities with different anions were investigated via visual observation and uv/vis spectroscopy . This suggests that environmental factors such as pH and temperature could potentially influence the action of this compound.

Safety and Hazards

The safety data sheet for a related compound, 1-(4-Nitrophenyl)-2-thiourea, indicates that it is toxic if swallowed . It advises against eating, drinking, or smoking when using this product . If swallowed, it recommends immediately calling a poison center or doctor .

Properties

IUPAC Name

[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSQCFNZJODDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930722
Record name N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14015-63-5
Record name Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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